molecular formula C18H14N4O2S B4190807 furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone

furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B4190807
M. Wt: 350.4 g/mol
InChI Key: PAYQYXULPQRRGU-UHFFFAOYSA-N
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Description

furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone is a complex organic compound that features a unique combination of furan, phenyl, thienyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furoyl, phenyl, and thienylmethyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups. For example, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler compound with a furan ring and carboxylic acid group.

    1-(2-Furoyl)-1,4-diazepane: Another compound featuring a furoyl group but with a different core structure.

    2-[3-(2-furoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide: A compound with similar functional groups but a different overall structure.

Uniqueness

furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone is unique due to its combination of furan, phenyl, thienyl, and triazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

furan-2-yl-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(15-9-4-10-24-15)22-18(19-12-14-8-5-11-25-14)20-16(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYQYXULPQRRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone
Reactant of Route 2
Reactant of Route 2
furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone
Reactant of Route 3
Reactant of Route 3
furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone
Reactant of Route 4
furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone

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